Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-
Brand Name:
Vulcanchem
CAS No.:
180537-71-7
VCID:
VC20895841
InChI:
InChI=1S/C16H13BrN2O3/c1-10-2-4-11(5-3-10)13(20)8-14(21)16(22)19-15-7-6-12(17)9-18-15/h2-7,9H,8H2,1H3,(H,18,19,22)
SMILES:
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br
Molecular Formula:
C16H13BrN2O3
Molecular Weight:
361.19 g/mol
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo-4-methyl-
CAS No.: 180537-71-7
Cat. No.: VC20895841
Molecular Formula: C16H13BrN2O3
Molecular Weight: 361.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180537-71-7 |
|---|---|
| Molecular Formula | C16H13BrN2O3 |
| Molecular Weight | 361.19 g/mol |
| IUPAC Name | N-(5-bromopyridin-2-yl)-4-(4-methylphenyl)-2,4-dioxobutanamide |
| Standard InChI | InChI=1S/C16H13BrN2O3/c1-10-2-4-11(5-3-10)13(20)8-14(21)16(22)19-15-7-6-12(17)9-18-15/h2-7,9H,8H2,1H3,(H,18,19,22) |
| Standard InChI Key | NGWZNBSIWBDQAJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator